

(4-Bromo-3-fluorophenyl)methanol molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (4-Bromo-3-fluorophenyl)methanol

Cat. No.: B1286996

[Get Quote](#)

Technical Dossier: (4-Bromo-3-fluorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **(4-Bromo-3-fluorophenyl)methanol**, a key building block in synthetic chemistry, particularly relevant in the fields of medicinal chemistry and materials science. This guide covers its fundamental physicochemical properties, detailed synthetic protocols, and analytical methodologies.

Core Physicochemical Data

The essential molecular and physical properties of **(4-bromo-3-fluorophenyl)methanol** are summarized below. These data are critical for reaction planning, stoichiometric calculations, and analytical characterization.

Property	Value	Citations
Molecular Formula	C ₇ H ₆ BrFO	[1] [2] [3] [4]
Molecular Weight	205.03 g/mol	[2] [4] [5]
CAS Number	222978-01-0	[1] [2] [5] [6]
Appearance	White to off-white crystalline powder	[5]
Melting Point	44.0 to 48.0 °C	[3]
Boiling Point	260 °C	[3]

Synthetic Protocols

The synthesis of **(4-Bromo-3-fluorophenyl)methanol** is typically achieved via a two-step process: the bromination of a fluorobenzaldehyde precursor followed by the reduction of the aldehyde group to a primary alcohol.

Step 1: Synthesis of 4-Bromo-3-fluorobenzaldehyde

The key intermediate, 4-Bromo-3-fluorobenzaldehyde, can be synthesized from 4-fluorobenzaldehyde. One effective method involves the use of sodium bromide and sodium hypochlorite in a biphasic system, facilitated by sonication.

Materials:

- 4-fluorobenzaldehyde
- Dichloromethane (DCM)
- Sodium bromide (NaBr)
- 35% Hydrochloric acid (HCl)
- 8% Sodium hypochlorite (NaOCl) aqueous solution
- Pure water

Procedure:

- Dissolve 1.0 mole of 4-fluorobenzaldehyde in 140-180 mL of dichloromethane to create solution A.[7]
- In a separate vessel, dissolve 1.0-1.03 moles of sodium bromide in 90-110 mL of pure water. While stirring, add 90-110 mL of 35% hydrochloric acid to form solution B.[7]
- Combine solutions A and B in a reactor equipped with an ultrasonic bath and a stirrer. Maintain the temperature at 20-25 °C.[7]
- Begin sonication and, under continuous stirring, add 1.02-1.03 moles of an 8% sodium hypochlorite aqueous solution dropwise over 1 hour.[7]
- After the addition is complete, continue sonication and stirring at the same temperature for an additional 1-2 hours to ensure the reaction goes to completion.[7]
- Cease sonication and stirring, and allow the layers to separate.
- Collect the organic (dichloromethane) phase. Wash the organic phase with water until it is neutral.
- Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the dichloromethane under reduced pressure to yield the crude 4-Bromo-3-fluorobenzaldehyde.[7]
- The crude product can be further purified by recrystallization or distillation.[7]

Step 2: Reduction to (4-Bromo-3-fluorophenyl)methanol

This protocol describes the reduction of the aldehyde to the corresponding benzyl alcohol using a standard reducing agent like sodium borohydride.

Materials:

- 4-Bromo-3-fluorobenzaldehyde
- Methanol (MeOH) or Ethanol (EtOH)

- Sodium borohydride (NaBH_4)
- Deionized water
- Diethyl ether or Ethyl acetate
- Saturated ammonium chloride solution
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Dissolve the synthesized 4-Bromo-3-fluorobenzaldehyde in methanol or ethanol in a round-bottom flask, stirring until fully dissolved.
- Cool the solution to 0 °C in an ice bath.
- Slowly add sodium borohydride (approximately 1.0-1.5 molar equivalents) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.
- After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, carefully quench the reaction by slowly adding a saturated ammonium chloride solution.
- Reduce the volume of the solvent using a rotary evaporator.
- Extract the aqueous residue with diethyl ether or ethyl acetate (3 x volume).
- Combine the organic extracts and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude **(4-Bromo-3-fluorophenyl)methanol**.

Purification and Analysis

The crude product from the synthesis requires purification and subsequent analytical verification to confirm its identity and purity.

Purification Protocol: Column Chromatography

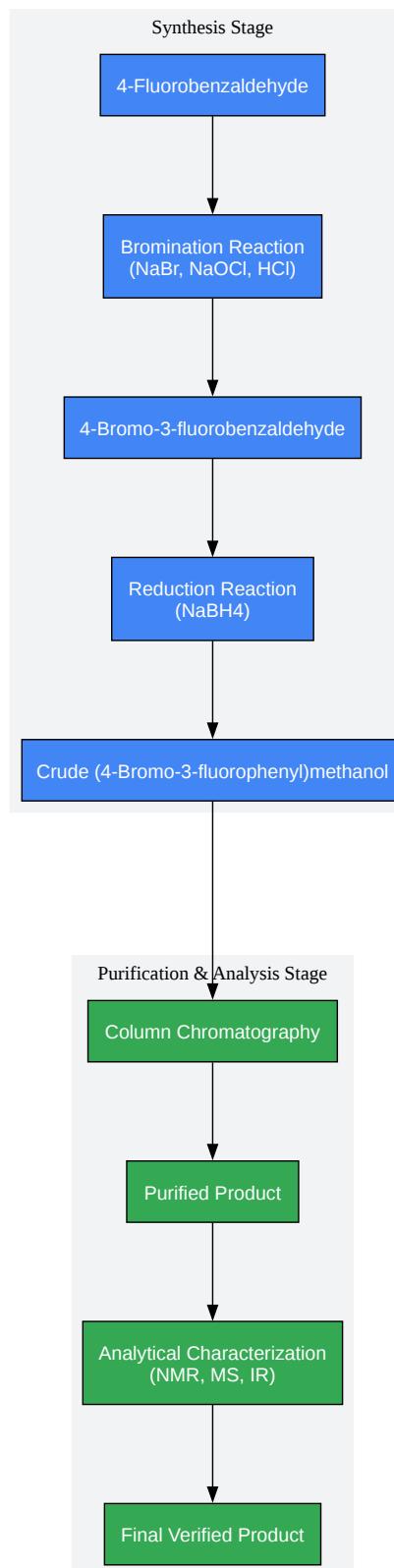
Materials:

- Crude **(4-Bromo-3-fluorophenyl)methanol**
- Silica gel (60-120 mesh)
- Hexane
- Ethyl acetate

Procedure:

- Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
- Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture.
- Load the dissolved sample onto the top of the silica gel column.
- Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing).
- Collect fractions and monitor them by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure to obtain purified **(4-Bromo-3-fluorophenyl)methanol** as a crystalline solid.^[5]

Analytical Characterization


The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR spectroscopy to confirm the chemical structure and identify proton and carbon environments.

- Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
- Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the O-H stretch of the alcohol (around $3300\text{-}3400\text{ cm}^{-1}$) and C-Br/C-F bonds.[\[5\]](#)

Synthetic and Analytical Workflow

The following diagram illustrates the overall workflow from starting materials to the final, purified, and analyzed product.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **(4-Bromo-3-fluorophenyl)methanol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. danabiosci.com [danabiosci.com]
- 2. aobchem.com [aobchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PubChemLite - (4-bromo-3-fluorophenyl)methanol (C7H6BrFO) [pubchemlite.lcsb.uni.lu]
- 5. ijacskros.com [ijacskros.com]
- 6. (4-Bromo-3-fluorophenyl)methanol | 222978-01-0 [sigmaaldrich.com]
- 7. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]
- To cite this document: BenchChem. [(4-Bromo-3-fluorophenyl)methanol molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1286996#4-bromo-3-fluorophenyl-methanol-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com